Journal Name:Polymer Engineering and Science
Journal ISSN:0032-3888
IF:2.573
Journal Website:http://onlinelibrary.wiley.com/journal/10.1002/(ISSN)1548-2634
Year of Origin:0
Publisher:John Wiley and Sons Inc.
Number of Articles Per Year:278
Publishing Cycle:Monthly
OA or Not:Not
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-06-27 , DOI:
10.1016/j.mssp.2023.107687
This work proposes a photonic crystal refractive-index sensor for detecting volatile organic compounds (VOC). Two sensor designs are analyzed with Y-splitter photonic crystal waveguide using the finite-difference time-domain (FDTD) method. Also, simultaneous monitoring of two different analytes is possible across the arms of the Y-splitter. The porous silicon (p-Si) rods with a porosity of 25% are used to create a variable refractive index sensing region, which induces a relative shift in the resonant wavelength of the traveling mode. The response at the output ports is monitored in terms of transmittance power versus wavelength plot. The numerical simulations confirm ∼195.83 nm/RIU sensitivity and ∼24.482 RIU−1 figure-of-merit in the presence of hazardous alcohols.
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-07-18 , DOI:
10.1016/j.mssp.2023.107685
This study examines the growth condition to obtain a single-phase Cu(In,Ga)S2 (CIGS) chalcopyrite film epitaxially grown by coevaporation on a GaP/Si(001) pseudo-substrate. In particular, we report the structural differences between KCN-etched Cu-rich and Cu-poor CIGS films coevaporated on GaP/Si(001) by 1-stage process. The Cu-poor CIGS film consists of at least three phases; the main crystal is found to be chalcopyrite-ordered, coexisting with In-rich CuIn5S8, and CuAu-ordered CuInS2, all sharing epitaxial relationships with each other and the GaP/Si(001) pseudo-substrate. On the other hand, the Cu-rich CIGS film is single-phase chalcopyrite and displays sharper X-ray diffraction peaks and a lower density of microtwin defects. The elimination of the secondary CuAu-ordered phase with Cu excess is demonstrated. In both films, the chalcopyrite crystal exclusively grows with its c-axis aligned with the out-of-plane direction of Si[001]. This study confirms prior findings on the thermodynamics of Cu–In-Ga-S and the stability of secondary phases.
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-07-12 , DOI:
10.1016/j.mssp.2023.107738
A reusable fixed-state thin film photocatalyst has been developed for the treatment of wastewater. The photocatalytic activity of the AgNPs-NaTaO3 film was found to be excellent, owing to the surface plasmon resonance (SPR) behavior of silver nanoparticles (AgNPs) and the high electron transfer rate of NaTaO3. AgNPs (6 nm) are hydrothermally loaded on the surface of NaTaO3, which enhances light absorption and promotes the migration of electrons and holes to accelerate chemical reactions. AgNPs-NaTaO3 synthesized under optimal conditions can degrade 82.5% of methylene blue (MB) within 50 min, exhibiting a 1.33-fold improvement in photocatalytic activity compared to pure NaTaO3. Moreover, this thin film can effectively eliminate bacteria through the generation of reactive oxygen species (ROS) and synergistic release of Ag+. The results of the photocatalytic sterilization experiment demonstrate that Staphylococcus aureus and Escherichia coli (initial concentration: 6.5 lg CFU/mL) were almost completely eradicated following exposure to light for 50 min. Additionally, we conducted an investigation into the stability of the thin film and potential mechanisms during the photocatalytic process.
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-06-26 , DOI:
10.1016/j.mssp.2023.107677
Indium gallium arsenide (InGaAs) is a promising channel material for next-generation semiconductor devices owing to its high electron mobility and compatibility with existing semiconductor technologies. However, controlling the surface oxidation and material loss from InGaAs surfaces is crucial for its integration into high-performance devices. Dissolved oxygen concentration (DOC) in a chemical can significantly affect the surface condition of InGaAs. In this study, the oxidation and etching behaviors of In0.53Ga0.47As surface in deionized water (DIW) and diluted hydrofluoric acid (DHF) solutions with varying DOC ranging from 0.3 to 20 ppm were investigated. The results indicate that the higher the DOC in DIW, the thicker the oxide film was formed, creating more oxidation states; moreover, the group III elements were oxidized more than the group V element. In DHF, the higher the DOC, the more material loss occurred, and the dissolution of group III elements was dominant, indicating that the oxidation step was the rate-determining step of overall surface etching of InGaAs. Metal oxide semiconductor capacitors fabricated on InGaAs with a low DOC treatment resulted in performance improvement, including a reduction in arsenic antisite and vacancy defects, which was strongly related to smoother surface roughness and suppressed material loss.
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-06-29 , DOI:
10.1016/j.mssp.2023.107698
Zn(O,S) is extensively employed as a promising buffer layer to replace CdS in chalcogenide and kesterite based photovoltaics, while its studies related to CdTe based solar cells are still scarce. Herein, the impacts of annealing (400 °C−600 °C) on sputtered Zn(O,S) were investigated and the performance of Zn(O0.85,S0.15)/CdTe solar cells were evaluated by both experimental and simulation methods. An interval state was found for sputtered Zn(O,S) to achieve low resistivity. After annealing, the carrier concentration of Zn(O0.85,S0.15) film was increased by up to four orders of magnitude, whereas no such increase was found for films with higher or lower S content. The elevated oxygen vacancy concentration was demonstrated to account for the increase in carrier concentration. Low-resistivity Zn(O0.85,S0.15) films were integrated into CdTe solar cells and the efficiency of Zn(O0.85,S0.15)/CdTe devices was increased from 8.5% to 11.2% mainly attributed to the enhancements of open-circuit voltage after annealing. The typical photon absorption at wavelengths below 510 nm caused by CdS was eliminated in Zn(O0.85,S0.15)/CdTe devices. Combining device analysis and simulation results, the enhancement of open-circuit voltage was determined to originate from the increase in carrier concentration. These findings provide a useful knowledge for preparing low resistivity and wide band gap Zn(O,S) films for CdTe devices.
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-06-15 , DOI:
10.1016/j.mssp.2023.107680
The high-field polarization enables bandgap-engineered ferroelectric perovskite oxides to further enhance their photovoltaic performance. However, research on the mechanism of the high-field polarization-enhanced ferroelectric photovoltaic effect lacks understanding in terms of bandgap evolution. In this work, the ceramics [KNbO3]1−x−[SrNi0.5Hf0.5O3−δ]x(KNSNH100x, x = 0.02 − 0.08), prepared by the solid phase method, exhibit good ferroelectricity and four absorption bandgaps, three of which have sub-bandgaps generated by Ni. The effect of increased defects induced by high-field polarization on bandgap evolution and photovoltaic properties was investigated. The increase in defect concentration in KNSNH2 induced by high-field polarization is the cause of the variation in bandgap structure in KNSNH2. Structural refinement suggests that the change in the bandgap after polarization can be induced by the lattice distortion. The evolution of bandgap structure after polarization in KNSNH2 lead to an enhancement of visible light absorption, which further improve the photovoltaic performance by produced more carriers. A two-fold enhancement of short-circuit photocurrent density (Jsc) under simulated solar irradiation is achieved in the KNSNH2 sample by polarization. This work provides new insights into the effect of defect induced by polarization on enhancing ferroelectric photovoltaic performance and the mechanism of bandgap evolution.
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-07-18 , DOI:
10.1016/j.mssp.2023.107725
To explore the scope of the application and provide theoretical guidance of Zn2VN3 ternary nitride, the first principles calculation based on density functional theory (DFT) was carried out. We have predicted the structural, electronic, and optical properties using the approximations (GGA-PBE) and (TB-mBJ) as implemented in the WIEN2k code. Zn2VN3 belong to the wurtzite-derived orthorhombic structure Cmc21 (space group 36). The phonon density of states (PHDOS) combined to the formation energy value (−1.67eV) confirms the dynamic and thermodynamic stability of Zn2VN3. The results of the electronic structure indicate the p-type semiconductor behavior with a direct 1.52, 1.91 eV and indirect 1.72, 2.1 eV band gap using (GGA-PBE) and (TB-mBJ) approximations, respectively. Based on optical properties calculated in parallel and perpendicular directions, the results show an anisotropicity of these properties. The absorption coefficient demonstrates the transparency of this material in the IR region confirmed by the reflectivity suggesting it’s use as anti-reflecting coating. Moreover, the important absorption in the visible and UV region implies the efficient use of Zn2VN3 in solar cells and optoelectronic devices.
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-07-12 , DOI:
10.1016/j.mssp.2023.107728
Applying photocatalytic technology to remove pollutants in wastewater represents an ideal pathway to solve the crisis of environmental contamination. However, It's always a great challenge to design efficient, recyclable and multifunctional photocatalysts. Herein, the x wt% Bi/BiPMo12O40 (x = 0.5, 1.0, 2.0 and 3.0) composites were successfully constructed via a hydrothermal method, and characterized with a variety of technological methods. These composites displayed enhanced and persistent photocatalytic activity for removing various pollutants. Specifically, the 1.0% Bi/BiPMo12O40 exhibited optimal performance with the removal efficiencies of 89.33% (Cr(VI)), 77.5% (TC) and 97.5% (MO) under visible light (λ>420 nm), respectively. Moreover, the influence factors including the Cr(VI) concentration, catalyst dosage, the pH of solution, water quality and inorganic anions, on Cr(VI) reduction were studied in detail. Meanwhile, the degradation products of TC were identified with HPLC-MS, and a feasible degradation pathway was established. The toxicity of intermediates was assessed through QSAR prediction. The outstanding catalytic activity could be attributed to the strong visible absorption, enhanced BET specific surface area and the promotion in separation of photoinduced carriers. Capturing experiments and ERS tests verified the main active substances for Cr reduction (·O2− and e−) and TC degradation (·O2−, ·OH and h+). Eventually, the reasonable photocatalytic mechanism was proposed. This work provides a rational strategy for designing and constructing of efficient and durable POMs-based catalysts for environmental modification.
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-07-14 , DOI:
10.1016/j.mssp.2023.107700
In this work, we studied and optimized the Inductively Coupled Plasma (ICP) etching process for fabricating InP high aspect ratio structures at a relatively low temperature (60 °C) using the Cl2/CH4/H2 gas mixture. The balance between the deposition and discharge of the sediment, as well as the balance between two main etchants, Cl2 and CH4 fluxes, were investigated in this deep etching process. We increased the ability to fabricate high aspect ratio trenches of the etching process and effectively reduced the local bowing phenomenon. The optimized process successfully produced InP trenches with a linewidth of 100 nm with smooth sidewalls, achieving an aspect ratio above 10:1. In the end, we fabricated an InP solid-immersion metalens, which will be monolithically integrated with the InGaAs/InP photodetectors in the future. The great structure morphology with high anisotropy and the improved performance of the metalens exhibit the effectiveness of our etching process optimization. This work may be instructive to the development of InP-based optoelectronic devices, especially for developing metalenses integrated on InGaAs/InP photodetectors. It can also provide valuable insights for the development of deep etching processes with low volatility by-products.
Polymer Engineering and Science ( IF 2.573 ) Pub Date: 2023-07-22 , DOI:
10.1016/j.mssp.2023.107746
Metal-oxide high-k dielectric films have received considerable attention in lowering the driving voltage and power consumption in semiconductor devices. Here, we demonstrate sub-volt operating metal-oxide thin-film transistors (TFTs) using solution-processed high-k gadolinium-doped hafnium oxide (HGO) dielectric films. Particularly, the HGO dielectric films were fabricated using a solution combustion synthesis (SCS) method using acetylacetone and 1,1,1-trifluoroacetylacetone as cofuels. The HGO dielectric films exhibited low leakage current of 2.7 × 10−6 A/cm2 at 1 MV/cm and dielectric constant of ∼17. It was found that the Gd doping had a significant impact on improving the leakage current characteristics compared to the undoped HfO2 films (leakage current of ∼10−2 A/cm2 at 1 MV/cm). By employing the high-k HGO gate dielectric layer, we demonstrated 0.5 V-operating indium-gallium-zinc-oxide TFTs exhibiting field-effect mobility of 3.55 cm2/Vs, on/off ratio of 5.9 × 105, and subthreshold slope of 75 mV/decade. We investigated the effects of cofuel concentration on the film morphology and dielectric properties of HGO films to determine the optimal cofuel concentration for SCS. Furthermore, X-ray photoelectron spectroscopy was performed to reveal the role of Gd doping in improving the dielectric properties in correlation with the oxygen vacancy formation. Based on these results, we claim that the high-k HGO film fabricated through the SCS route can be a promising candidate for realizing sub-volt operating TFTs for low-power consumption.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
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工程技术4区 | ENGINEERING, CHEMICAL 工程:化工4区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
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14.80 | 92 | Science Citation Index Science Citation Index Expanded | Not |
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